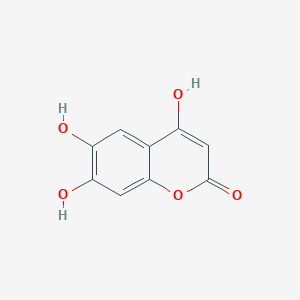

4,6,7-Trihydroxycoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6,7-Trihydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This compound, in particular, is characterized by the presence of three hydroxyl groups at the 4th, 6th, and 7th positions of the coumarin ring, which significantly influences its chemical behavior and biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxycoumarin typically involves the hydroxylation of coumarin derivatives. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. Subsequent hydroxylation at specific positions can be achieved using various hydroxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation followed by selective hydroxylation. The process requires optimization of reaction conditions to ensure high yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Antioxidant Reaction Mechanisms

Hydroxycoumarins are known for their antiradical activity, primarily mediated through HAT (Hydrogen Atom Transfer) and SPLET (Single Proton Loss followed by Electron Transfer) mechanisms . For 4,6,7-trihydroxycoumarin, the hydroxyl groups (-OH) likely act as reactive sites for radical scavenging.

Table 1: Antioxidant Mechanisms and Key Parameters

| Mechanism | Key Reaction Steps | Critical Functional Groups | Stability Factors |

|---|---|---|---|

| HAT | H- transfer from -OH to radical | -OH groups (4,6,7 positions) | Delocalization of phenoxyl radical |

| SPLET | Proton loss → electron transfer | Acidic -OH groups | Proton acidity, electron mobility |

Structural Reactivity and Functional Groups

The hydroxyl groups at positions 4, 6, and 7 influence chemical reactivity through:

-

Electron Delocalization :

-

Acidic Proton Donation :

-

Hydroxyl groups act as proton donors in HAT/SPLET mechanisms, with acidity influenced by ring substitution patterns.

-

-

Enzymatic Substrate Specificity :

Challenges and Research Gaps

-

Limited Direct Data : No explicit studies on this compound’s reactivity were identified in the provided sources.

-

Scalability : While biosynthesis of 4,6-DHC achieved yields of ~56 mg/L, scaling to trihydroxycoumarins may require additional optimization.

-

Mechanistic Complexity : Multiple reaction pathways (HAT, SPLET, SET-PT) may operate simultaneously, necessitating kinetic and thermodynamic studies.

Aplicaciones Científicas De Investigación

4,6,7-Trihydroxycoumarin is a compound of significant interest due to its diverse biological activities and potential applications in various fields, particularly in medicinal chemistry. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, mechanisms of action, and recent advancements in its synthesis and application.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound derivatives possess potent inhibitory activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The most active derivatives exhibited IC50 values as low as 5.5 µg/ml against MCF-7 cells .

- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of key regulatory proteins involved in cell proliferation. For example, the compound has been shown to inhibit Mcl-1 (myeloid cell leukemia-1), a protein that plays a critical role in cancer cell survival .

Antimicrobial Properties

This compound also displays antimicrobial activity:

- Biofilm Inhibition : Research indicates that derivatives of this compound can inhibit biofilm formation by pathogens such as Staphylococcus aureus and Candida albicans without exhibiting cytotoxic effects on mammalian cells .

- Mechanistic Insights : The compounds interfere with the biofilm matrix and may enhance the efficacy of existing antimicrobial agents .

Antioxidant Activity

The antioxidant properties of this compound are notable:

- Reactive Oxygen Species Scavenging : Studies have shown that this compound can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems .

- Radical Formation Studies : Electron paramagnetic resonance (EPR) studies indicated that this compound significantly reduces the formation of hydroxyl radicals under physiological conditions .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity:

| Method | Description | Yield |

|---|---|---|

| Pechmann Condensation | Reaction between phenolic compounds and β-ketoesters | High |

| Microwave-Assisted Synthesis | Enhances reaction rates and yields through microwave irradiation | Very High |

| Green Chemistry Approaches | Utilizes environmentally friendly solvents and conditions | Moderate |

Recent advancements in synthetic methodologies have led to the development of novel derivatives with enhanced biological activities. These modifications often focus on increasing lipophilicity or introducing additional functional groups that can improve binding affinity to biological targets.

Case Study 1: Anticancer Efficacy

In a study published in Frontiers in Pharmacology, researchers synthesized a series of coumarin derivatives including this compound analogs. They evaluated their antiproliferative activity against several cancer cell lines. The results indicated that modifications at specific positions on the coumarin ring could significantly enhance anticancer activity while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Activity

A study conducted by the German Centre for Infection Research focused on the antibiofilm properties of this compound derivatives. The researchers demonstrated that these compounds could inhibit biofilm formation without cytotoxicity to mammalian cells. This finding suggests potential applications in treating infections caused by biofilm-forming bacteria .

Mecanismo De Acción

The biological effects of 4,6,7-Trihydroxycoumarin are primarily due to its ability to interact with various molecular targets. The hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can inhibit certain enzymes, such as cytochrome P450, which are involved in oxidative metabolism .

Comparación Con Compuestos Similares

4-Hydroxycoumarin: Known for its anticoagulant properties.

6,7-Dihydroxycoumarin: Exhibits similar antioxidant activities but with different potency.

3,6,7-Trihydroxycoumarin: Another hydroxylated coumarin with distinct biological activities.

Uniqueness: 4,6,7-Trihydroxycoumarin is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

4,6,7-Trihydroxycoumarin is a derivative of coumarin that has garnered attention due to its diverse biological activities. Coumarins are a class of compounds known for their potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its ability to scavenge free radicals and modulate various biochemical pathways. The compound exhibits significant antiradical activity, which is essential for its protective effects against oxidative stress.

Antioxidant Activity

Research indicates that this compound acts through several mechanisms:

- Hydrogen Atom Transfer (HAT) : This mechanism involves the transfer of hydrogen atoms to free radicals, effectively neutralizing them.

- Single Electron Transfer (SET) : This pathway allows the compound to donate electrons to free radicals, reducing their reactivity.

- Proton Coupled Electron Transfer (PCET) : This dual mechanism combines both proton and electron transfers to stabilize radical species.

Pharmacological Effects

The pharmacological properties of this compound are extensive and include:

- Antioxidant Properties : Studies have demonstrated that this compound effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Anticancer Activity : Research has shown that this compound induces apoptosis in various cancer cell lines by modulating key signaling pathways such as Wnt/β-catenin and NF-kB pathways. For instance, it has been reported to inhibit tumor growth in models of breast and colon cancer.

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains.

Case Study 1: Antioxidant Activity

A study utilized Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the radical scavenging capacity of this compound. The results indicated a substantial reduction in hydroxyl radicals (HO⋅) in the presence of the compound. The calculated scavenging activity was approximately 70%, showcasing its potent antioxidant capabilities .

Case Study 2: Anticancer Effects

In vitro studies have demonstrated that this compound can induce apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p21 and p27. It was shown to inhibit cell proliferation in a dose-dependent manner .

Case Study 3: Anti-inflammatory Mechanism

Research has shown that treatment with this compound significantly reduced levels of inflammatory markers in animal models of induced inflammation. The compound inhibited the expression of COX-2 and other pro-inflammatory cytokines .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

4,6,7-trihydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-5-3-9(13)14-8-2-7(12)6(11)1-4(5)8/h1-3,10-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQCLTWIHHCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=O)OC2=CC(=C1O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.